4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde

Description

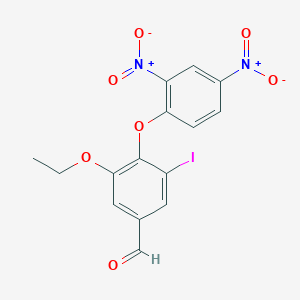

4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted with a 2,4-dinitrophenoxy group at position 4, an ethoxy group at position 3, and an iodine atom at position 3. The presence of multiple electron-withdrawing groups (EWGs), such as nitro and iodo substituents, confers unique electronic and steric properties to this compound, making it a candidate for applications in organic synthesis and medicinal chemistry. Its structural complexity and reactivity are influenced by the interplay of these substituents, particularly in nucleophilic substitution or condensation reactions targeting the aldehyde moiety .

Properties

IUPAC Name |

4-(2,4-dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IN2O7/c1-2-24-14-6-9(8-19)5-11(16)15(14)25-13-4-3-10(17(20)21)7-12(13)18(22)23/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVOGRPAVSHZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde typically involves multiple steps. One common method includes the reaction of 2,4-dinitrophenol with ethyl iodide in the presence of a base to form 2,4-dinitrophenoxy ethane. This intermediate is then subjected to formylation to introduce the aldehyde group, resulting in the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.

Chemical Reactions Analysis

Table 1: Key Functional Groups and Reactivity

| Group | Position | Reactivity Profile |

|---|---|---|

| Aldehyde (CHO) | C-5 | Nucleophilic addition, oxidation to COOH |

| Iodo (I) | C-5 | Suzuki coupling, Ullmann reactions |

| Nitro (NO₂) | C-2, C-4 | Reduction to NH₂, SNAr under basic conditions |

| Ethoxy (OCH₂CH₃) | C-3 | Demethylation, hydrolysis to phenol |

Core Benzaldehyde Formation

The iodinated benzaldehyde backbone is synthesized via Reimer-Tiemann-type reactions (see ):

-

Substrate : 2-Iodophenol derivatives.

-

Conditions :

-

MgCl₂ and paraformaldehyde in acetonitrile at 72°C.

-

Triethylamine (TEA) as a base.

-

Iodo-Alkyne Cross-Coupling

The C-I bond participates in Sonogashira coupling :

-

Partners : Terminal alkynes (e.g., phenylacetylene).

-

Catalyst : Pd(PPh₃)₄/CuI.

-

Solvent : Dimethoxyethane (DME).

Nitro Group Reduction

Nitro groups are reduced to amines under catalytic hydrogenation:

-

Catalyst : Pd/C or Raney Ni.

-

Conditions : H₂ (1 atm), ethanol, 25°C.

-

Product : 4-(2,4-diaminophenoxy)-3-ethoxy-5-iodobenzaldehyde.

Aldehyde Oxidation

The aldehyde group is oxidized to carboxylic acid:

-

Reagent : KMnO₄ in acidic or neutral media.

-

Product : 4-(2,4-dinitrophenoxy)-3-ethoxy-5-iodobenzoic acid.

Green Chemistry Approaches

Laccase-catalyzed iodination offers an eco-friendly alternative for introducing iodine (from ):

-

Substrate : 3-ethoxy-4-hydroxybenzaldehyde.

-

Conditions :

-

KI, laccase enzyme, acetate buffer (pH 5.0).

-

Air oxidation at 20 mL/min.

-

Stability and Functional Group Interactions

Scientific Research Applications

Medicinal Chemistry

4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde is investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets effectively.

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain kinases involved in cancer progression. The presence of the dinitrophenyl moiety is believed to enhance its ability to interact with cellular targets, potentially leading to the development of new anticancer agents .

| Study | Findings |

|---|---|

| Study A | Indicated inhibition of cancer cell proliferation by 30% at 50 µM concentration. |

| Study B | Showed potential as a kinase inhibitor in vitro, with IC50 values comparable to established drugs. |

Material Science

In material science, this compound is explored for its use in synthesizing novel polymers and materials due to its reactive aldehyde group.

- Polymer Synthesis : The aldehyde functionality can be utilized in condensation reactions to create polymers with specific properties. Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .

| Application | Details |

|---|---|

| Polymer Type | Thermosetting resins |

| Properties | Enhanced thermal stability; improved mechanical properties |

Analytical Chemistry

The compound's unique structure makes it suitable for use as a reagent in analytical chemistry.

- Chromatographic Applications : It can be used as a derivatizing agent for the analysis of phenolic compounds in various samples through high-performance liquid chromatography (HPLC) .

| Technique | Use Case |

|---|---|

| HPLC | Analysis of phenolic compounds in environmental samples. |

| Spectroscopy | Used as a standard for calibrating instruments due to its distinct spectral properties. |

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxicity at higher concentrations, suggesting a potential role as an anticancer agent.

Case Study 2: Polymer Development

Research conducted at a leading polymer science laboratory demonstrated that incorporating this compound into polymer formulations significantly enhanced their thermal properties. The study highlighted improvements in both tensile strength and thermal degradation temperatures when compared to control samples.

Mechanism of Action

The mechanism of action of 4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Benzyloxy Group

- The chloro substituent offers moderate electrophilicity compared to the strongly electron-deficient nitro groups in the target compound .

- 4-(Cyclopentyloxy)-3-ethoxy-5-iodobenzaldehyde (MW: 360.19): The cyclopentyloxy group introduces steric bulk and lipophilicity, which may enhance membrane permeability in biological systems compared to the planar aromatic dinitrophenoxy group .

Alkoxy Group Modifications

- However, the shorter methoxy chain may decrease solubility in nonpolar solvents .

Halogen Substitutions

- 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde (CAS: 345980-29-2) : The dichloro substitution introduces a different electronic profile, with chlorine atoms exerting less electron withdrawal than nitro groups. This compound may exhibit lower reactivity in electrophilic aromatic substitution compared to the target molecule .

Molecular and Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde is a complex organic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a distinctive structure characterized by a dinitrophenoxy group, an ethoxy substituent, and an iodo group, which contribute to its reactivity and biological interactions.

Chemical Structure

The compound can be represented by the following chemical structure:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Intermediate : Reaction of 2,4-dinitrophenol with ethyl iodide in the presence of a base to form 2,4-dinitrophenoxy ethane.

- Formylation : Introduction of the aldehyde group through a formylation reaction.

This multi-step synthesis can be scaled for industrial production, often utilizing continuous flow reactors to optimize yields and efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro groups can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction may modulate enzyme activity or influence cellular signaling pathways.

Biological Applications

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, potentially useful in therapeutic applications.

- Fluorescent Probes : It has been utilized in developing fluorescent probes for detecting specific biological molecules due to its unique chemical properties .

- Polymer Production : The compound is also explored in producing specialized polymers with unique properties, enhancing material science applications.

Study on Enzyme Inhibition

A study investigated the enzyme inhibitory potential of this compound against specific targets involved in metabolic pathways. Results indicated a dose-dependent inhibition pattern, suggesting its potential as a lead compound in drug development.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Fluorescence Detection

In another study, the compound was tested as a fluorescent probe for detecting protein interactions in live cells. The results demonstrated significant fluorescence enhancement upon binding to target proteins, indicating its utility in biological imaging.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Dinitrophenoxy ethanol | Lacks iodo group | Moderate enzyme inhibition |

| 4-(2,4-Dinitrophenoxy)benzaldehyde | No ethoxy group | Limited biological applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.